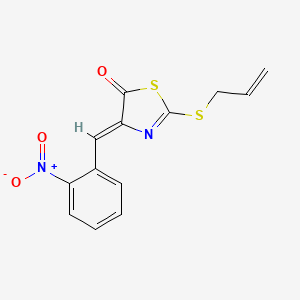
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one, also known as Morinoline, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazolidinone family, which has been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one exerts its pharmacological effects by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has also been shown to have antioxidant properties, which may contribute to its therapeutic benefits.
实验室实验的优点和局限性
One of the advantages of using 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications in various diseases. 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research may focus on developing more potent and selective analogs of 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one with fewer side effects.
In conclusion, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-tumor, anti-diabetic, and anti-inflammatory effects, and has shown promise as a potential therapeutic agent in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成方法
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one can be synthesized through a multistep process, which involves the reaction of 2-aminothiophenol with benzaldehyde in the presence of acetic acid to form a Schiff base. The Schiff base is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of p-toluenesulfonic acid to produce 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one.
科学研究应用
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, 5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-benzyl-2-benzylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-24-23(14-20-11-12-21-22(13-20)30-17-29-21)31-25(26-15-18-7-3-1-4-8-18)27(24)16-19-9-5-2-6-10-19/h1-14H,15-17H2/b23-14-,26-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOYDCYYMULJQP-WPCCGSCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=NCC4=CC=CC=C4)S3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=NCC4=CC=CC=C4)S3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)

